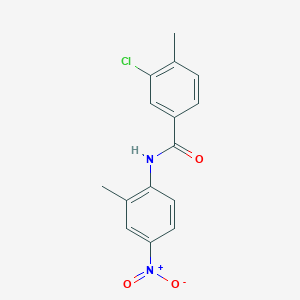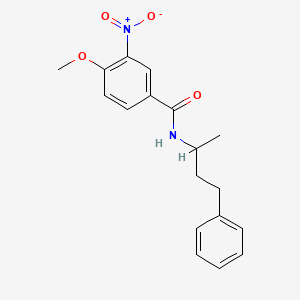
3-chloro-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide
Übersicht
Beschreibung
3-chloro-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CMNB, and its molecular formula is C15H14ClN3O3. In
Wissenschaftliche Forschungsanwendungen
CMNB has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of CMNB is in the field of medicinal chemistry, where it has been investigated for its potential as an anti-cancer agent. Studies have shown that CMNB exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
CMNB has also been studied for its potential as a fluorescent probe for the detection of metal ions. The compound exhibits selective fluorescence quenching in the presence of copper ions, making it a promising candidate for the detection of copper ions in biological samples.
Wirkmechanismus
The exact mechanism of action of CMNB is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. CMNB has also been shown to induce cell cycle arrest in cancer cells by regulating the expression of various cell cycle-related proteins.
Biochemical and Physiological Effects:
Studies have shown that CMNB exhibits low toxicity towards normal cells, making it a promising candidate for the development of anti-cancer drugs. The compound has also been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using CMNB in lab experiments is its potent anti-cancer activity against various cancer cell lines. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using CMNB in lab experiments is its low solubility in water, which can limit its bioavailability in biological systems.
Zukünftige Richtungen
There are several potential future directions for the research on CMNB. One of the primary future directions is the development of CMNB-based anti-cancer drugs. Studies have shown that CMNB exhibits potent anti-cancer activity against various cancer cell lines, and further research is needed to explore its potential as a therapeutic agent.
Another potential future direction is the development of CMNB-based fluorescent probes for the detection of metal ions. The compound exhibits selective fluorescence quenching in the presence of copper ions, and further research is needed to explore its potential as a diagnostic tool for copper-related diseases.
Conclusion:
In conclusion, CMNB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method for CMNB has been established as a reliable method, and the compound has been extensively studied for its potential as an anti-cancer agent and fluorescent probe for the detection of metal ions. Further research is needed to explore its potential as a therapeutic agent and diagnostic tool for various diseases.
Eigenschaften
IUPAC Name |
3-chloro-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-3-4-11(8-13(9)16)15(19)17-14-6-5-12(18(20)21)7-10(14)2/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMLCRUHJCBYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B3974570.png)
![4,4'-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974586.png)
![1-{2-fluoro-4-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}azepane](/img/structure/B3974587.png)

![1-(4-nitrophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B3974597.png)

![N-[1-(1-adamantyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3974610.png)
![N-(4-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide](/img/structure/B3974612.png)
![N~1~-{2-[(heptafluoropropyl)thio]phenyl}-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3974620.png)

![N-(5-chloro-2-methoxyphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3974659.png)
![4-[benzyl(tert-butyl)amino]-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol](/img/structure/B3974666.png)

